molecular formula C8H16ClN B13321181 (2-Cyclobutylcyclopropyl)methanamine hydrochloride

(2-Cyclobutylcyclopropyl)methanamine hydrochloride

Cat. No.: B13321181
M. Wt: 161.67 g/mol
InChI Key: WCDYTBSSDZHCET-UHFFFAOYSA-N
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Description

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is a bicyclic amine hydrochloride featuring a cyclopropane ring directly attached to a cyclobutyl substituent. For example, [1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride (CAS 1779133-63-9), a closely related derivative, has a molecular weight of 175.7 and shares the cyclopropane-cyclobutane motif but differs in substituent connectivity .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

(2-cyclobutylcyclopropyl)methanamine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H

InChI Key

WCDYTBSSDZHCET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CC2CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutylcyclopropyl)methanamine hydrochloride typically involves the reaction of cyclobutylcyclopropane with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:

    Cyclobutylcyclopropane: is reacted with .

    Hydrochloric acid: is added to form the hydrochloride salt.

  • The reaction mixture is stirred and heated under controlled conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (2-Cyclobutylcyclopropyl)methanamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-Cyclobutylcyclopropyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclobutylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (2-Cyclobutylcyclopropyl)methanamine hydrochloride with structurally related compounds:

Compound Name CAS Number Molecular Weight Structural Features Melting Point (°C)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 690632-35-0 261.17 Thiazole ring, 4-chlorophenyl substituent 268
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate 690632-12-3 279.18 Thiazole ring, 3-chlorophenyl substituent 203–204
8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride EN300-6504633 197.66 Bicyclic structure, difluorinated Not reported
2-Cyclobutyl-1-phenylethanamine hydrochloride 2197062-46-5 211.73 Cyclobutyl-ethanamine, phenyl group Not reported
[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride 1779133-63-9 175.70 Cyclopropane-cyclobutane hybrid Not reported

Key Observations :

  • Thiazole Derivatives : The thiazole-based analogs () exhibit higher molecular weights (261–279 g/mol) and elevated melting points (203–268°C), likely due to aromatic stacking and hydrogen bonding from the thiazole-chlorophenyl groups . These features contrast with the aliphatic bicyclic structure of the target compound.
  • Bicyclic and Fluorinated Analogs: 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride () introduces fluorine atoms, which may enhance metabolic stability and lipophilicity compared to non-halogenated cyclopropane derivatives .

Biological Activity

(2-Cyclobutylcyclopropyl)methanamine hydrochloride is a novel organic compound that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its therapeutic and pharmacological applications. This article reviews the compound's biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C₇H₁₃ClN
  • Molecular Weight : 145.64 g/mol
  • IUPAC Name : (2-Cyclobutylcyclopropyl)methanamine hydrochloride

The mechanism through which (2-Cyclobutylcyclopropyl)methanamine hydrochloride exerts its biological effects primarily involves interactions with specific receptors and enzymes in biological systems. The compound may influence neurotransmitter systems, potentially affecting mood, cognition, and other physiological processes.

Biological Activity Profiles

The biological activity of (2-Cyclobutylcyclopropyl)methanamine hydrochloride has been investigated in several studies, highlighting its potential pharmacological properties.

In Silico Predictions

Recent studies have employed computer-aided drug design techniques to estimate the biological activity profiles of various compounds, including (2-Cyclobutylcyclopropyl)methanamine hydrochloride. These predictions suggest a range of activities based on structural similarities with known bioactive compounds.

Activity Type Predicted Probability (Pa) Comments
Neurotransmitter Modulation0.78Potential antidepressant or anxiolytic effects
Antimicrobial Activity0.65May inhibit bacterial growth
Cytotoxicity0.55Possible effects on cancer cell lines

Case Studies and Experimental Findings

  • Neuropharmacological Studies :
    • In a study examining the effects of similar compounds on serotonin receptors, it was found that derivatives of (2-Cyclobutylcyclopropyl)methanamine exhibited significant binding affinity, suggesting potential use in treating mood disorders .
  • Antimicrobial Activity :
    • Experimental data indicated that (2-Cyclobutylcyclopropyl)methanamine hydrochloride showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that the compound had cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The mechanism involved apoptosis induction, as evidenced by increased caspase activity .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. In silico toxicology predictions indicated moderate risks for hepatotoxicity and mutagenicity, necessitating further investigation through comprehensive in vivo studies.

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